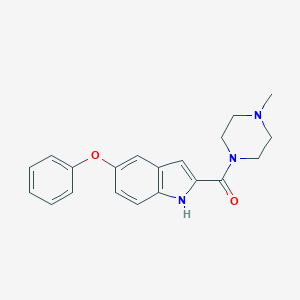
(4-methylpiperazin-1-yl)(5-phenoxy-1H-indol-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-methylpiperazin-1-yl)(5-phenoxy-1H-indol-2-yl)methanone, also known as MPI, is a synthetic compound that has been studied for its potential applications in scientific research.
科学研究应用
(4-methylpiperazin-1-yl)(5-phenoxy-1H-indol-2-yl)methanone has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, (4-methylpiperazin-1-yl)(5-phenoxy-1H-indol-2-yl)methanone has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential as a therapeutic agent for anxiety and depression. In cancer research, (4-methylpiperazin-1-yl)(5-phenoxy-1H-indol-2-yl)methanone has been found to inhibit the growth of cancer cells in vitro, indicating its potential as a chemotherapeutic agent. In drug discovery, (4-methylpiperazin-1-yl)(5-phenoxy-1H-indol-2-yl)methanone has been used as a scaffold for the development of novel compounds with potential therapeutic applications.
作用机制
The exact mechanism of action of (4-methylpiperazin-1-yl)(5-phenoxy-1H-indol-2-yl)methanone is not fully understood, but it is believed to act on multiple targets in the brain and body. In neuroscience, (4-methylpiperazin-1-yl)(5-phenoxy-1H-indol-2-yl)methanone has been shown to modulate the activity of neurotransmitters such as serotonin and dopamine, which are involved in mood regulation. In cancer research, (4-methylpiperazin-1-yl)(5-phenoxy-1H-indol-2-yl)methanone has been found to inhibit the activity of enzymes involved in cell proliferation and survival.
Biochemical and Physiological Effects
(4-methylpiperazin-1-yl)(5-phenoxy-1H-indol-2-yl)methanone has been shown to have a range of biochemical and physiological effects in animal models and in vitro studies. In neuroscience, (4-methylpiperazin-1-yl)(5-phenoxy-1H-indol-2-yl)methanone has been found to increase the levels of certain neurotransmitters in the brain, including serotonin and dopamine, which are associated with improved mood and reduced anxiety. In cancer research, (4-methylpiperazin-1-yl)(5-phenoxy-1H-indol-2-yl)methanone has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to reduced tumor growth.
实验室实验的优点和局限性
One advantage of using (4-methylpiperazin-1-yl)(5-phenoxy-1H-indol-2-yl)methanone in lab experiments is its versatility, as it can be used in a variety of research fields. Additionally, its synthetic method is relatively straightforward, making it easily accessible to researchers. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in specific research applications.
未来方向
There are several potential future directions for research on (4-methylpiperazin-1-yl)(5-phenoxy-1H-indol-2-yl)methanone. In neuroscience, further studies could investigate its potential as a therapeutic agent for anxiety and depression, as well as its effects on other neurotransmitter systems. In cancer research, future studies could focus on optimizing its use as a chemotherapeutic agent, including investigating its potential in combination with other drugs. In drug discovery, (4-methylpiperazin-1-yl)(5-phenoxy-1H-indol-2-yl)methanone could be used as a scaffold for the development of novel compounds with potential therapeutic applications in a variety of fields.
合成方法
(4-methylpiperazin-1-yl)(5-phenoxy-1H-indol-2-yl)methanone can be synthesized through a multistep process involving the reaction of 5-bromo-1H-indole with phenoxyacetic acid, followed by the reaction of the resulting compound with 4-methylpiperazine and then with acetic anhydride. The final product is purified through column chromatography.
属性
分子式 |
C20H21N3O2 |
|---|---|
分子量 |
335.4 g/mol |
IUPAC 名称 |
(4-methylpiperazin-1-yl)-(5-phenoxy-1H-indol-2-yl)methanone |
InChI |
InChI=1S/C20H21N3O2/c1-22-9-11-23(12-10-22)20(24)19-14-15-13-17(7-8-18(15)21-19)25-16-5-3-2-4-6-16/h2-8,13-14,21H,9-12H2,1H3 |
InChI 键 |
KKBTWHURMUHXPC-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)OC4=CC=CC=C4 |
规范 SMILES |
CN1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)OC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B276863.png)
![3,8,9-Trimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B276864.png)
![methyl 2-[(4-morpholinylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276866.png)
![N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide](/img/structure/B276873.png)
![5,6-Dimethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B276876.png)

![Ethyl 2-(benzoylamino)-6-[(dimethylamino)methyl]-7-hydroxy-1-benzothiophene-3-carboxylate](/img/structure/B276881.png)


![2,7,9-trimethyl-3-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276886.png)
![2-[4-(Dimethylamino)benzylidene]-7-methoxy-1-indanone](/img/structure/B276888.png)
![1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline](/img/structure/B276889.png)
![3-amino-10-(4-fluorobenzylidene)-6-(4-fluorophenyl)-7,8,9,10-tetrahydro[1,2,4]triazolo[4',3':1,2]pyrimido[4,5-b]quinolin-5(1H)-one](/img/structure/B276892.png)
![1-[4-Oxo-4-(4-phenylpiperazin-1-yl)butanoyl]piperidine-4-carboxylic acid](/img/structure/B276894.png)